PROTAG-6c

ERRα degradation PROTAC linker optimization targeted protein degradation

PROTAG-6c (PROTAC ERRα Degrader-3) is the definitive ERRα degrader for loss-of-function studies, delivering 96% knockdown at 100 nM while completely sparing ERRβ/γ up to 10 μM. Unlike C29_PROTAC, its optimized 4-carbon alkyl linker enables robust 83% degradation at just 30 nM, validated by ATP5B, MCAD, and PDK4 suppression in MDA-MB-231 cells. For TNBC and metabolic research demanding unambiguous ERRα interrogation, PROTAG-6c is the benchmark tool compound.

Molecular Formula C46H50F6N6O6S
Molecular Weight 928.9924
Cat. No. B1193455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAG-6c
SynonymsPROTAG-6c;  PROTAG 6c;  PROTAG6c
Molecular FormulaC46H50F6N6O6S
Molecular Weight928.9924
Structural Identifiers
SMILESO=C([C@H]1N(C([C@@H](NCCCCNC(/C(C#N)=C/C2=CC=C(OCC3=CC=C(C(F)(F)F)C=C3C(F)(F)F)C(OC)=C2)=O)C(C)(C)C)=O)C[C@H](O)C1)NCC4=CC=C(C5=C(C)N=CS5)C=C4
InChIInChI=1S/C46H50F6N6O6S/c1-27-39(65-26-57-27)30-11-8-28(9-12-30)23-56-42(61)36-21-34(59)24-58(36)43(62)40(44(2,3)4)54-16-6-7-17-55-41(60)32(22-53)18-29-10-15-37(38(19-29)63-5)64-25-31-13-14-33(45(47,48)49)20-35(31)46(50,51)52/h8-15,18-20,26,34,36,40,54,59H,6-7,16-17,21,23-25H2,1-5H3,(H,55,60)(H,56,61)/b32-18+/t34-,36+,40-/m1/s1
InChIKeyILYFPDYUTDXMID-YQKUVYINSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PROTAG-6c (PROTAC ERRα Degrader-3): Key Compound Identity and Procurement-Relevant Characteristics


PROTAG-6c (CAS 2306388-65-6, also designated PROTAC ERRα Degrader-3 or compound 6c) is a heterobifunctional proteolysis-targeting chimera (PROTAC) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to selectively degrade estrogen-related receptor alpha (ERRα) [1]. It belongs to the α-cyanoacrylamide-based PROTAC series and employs a 4-carbon alkyl linker connecting an ERRα inverse-agonist warhead to a VHL ligand [1]. The compound is commercially available from multiple vendors as a research-use-only tool compound, with typical specifications of ≥98% purity (solid powder), solubility in DMSO, and recommended storage at −20 °C for long-term stability .

Why Generic Substitution Among ERRα PROTACs Is Not Scientifically Justifiable: The Case for PROTAG-6c


ERRα-targeting PROTACs sharing the same target protein and E3 ligase cannot be treated as interchangeable reagents because degradation potency is governed primarily by linker length, linker composition, and ternary complex geometry rather than by target-binding affinity alone [1]. The first reported ERRα PROTAC (Compound 3, C29_PROTAC, Bondeson et al. 2015) binds ERRα with an IC50 of 8.0 nM yet achieves only ~40% degradation at 100 nM and is nearly inactive at 30 nM (~1% degradation) [1][2]. By contrast, PROTAG-6c achieves 83% degradation at 30 nM and 96% at 100 nM, despite a modestly weaker binding IC50 of 12.67 nM [1]. Within the same 6a–6j series, linker variations produce D30 nM values ranging from 0% to 83%, demonstrating that minor structural modifications can abolish or dramatically alter degradation efficacy [1]. Substituting PROTAG-6c with a different ERRα degrader without verifying linker-specific degradation performance will confound experimental outcomes.

PROTAG-6c Quantitative Differentiation Evidence: Head-to-Head Degradation Performance and Selectivity Data for Procurement Decision-Making


PROTAG-6c Outperforms the First-In-Class ERRα PROTAC (C29_PROTAC / Compound 3) by >80-Fold in Degradation Potency at 30 nM

In a direct head-to-head comparison conducted within the same study, PROTAG-6c (compound 6c) was benchmarked against the first reported ERRα PROTAC, Compound 3 (C29_PROTAC, Bondeson et al. 2015), using identical Western blot assay conditions in MDA-MB-231 breast cancer cells at 4 h post-treatment [1]. PROTAG-6c achieved 83% ERRα degradation at 30 nM (D30 nM) and 96% degradation at 100 nM (D100 nM), whereas Compound 3 induced only ~1% degradation at 30 nM and ~40% at 100 nM [1]. PROTAG-6c also induced detectable degradation (39%) at a concentration as low as 10 nM (D10 nM) [1]. This represents an approximately 83-fold improvement in degradation efficiency at the 30 nM concentration point and a 2.4-fold improvement at 100 nM [1].

ERRα degradation PROTAC linker optimization targeted protein degradation

PROTAG-6c Achieves the Highest Degradation Potency Among All Linker Variants in the 6a–6j Series

The Peng et al. study systematically evaluated ten PROTAC molecules (6a–6j) differing only in linker length and composition [1]. PROTAG-6c, bearing a 4-carbon alkyl linker, exhibited the highest degradation potency across the entire series: D30 nM = 83% and D100 nM = 96% [1]. By comparison, the 2-carbon linker analog (6a) achieved only D30 nM = 28% and D100 nM = 50%; the 5-carbon linker analog (6d) achieved D30 nM = 58% and D100 nM = 78%; the 7-carbon linker analog (6f) was nearly inactive at D30 nM = 3% and D100 nM = 9% [1]. Compounds with PEG-based linkers (6g–6j) showed variable performance, with the two longest PEG variants (6i, 6j) exhibiting 0% degradation at 30 nM [1]. No other linker variant in the series matched PROTAG-6c's combination of D30 nM ≥ 80% and D100 nM ≥ 95% [1].

PROTAC linker SAR ERRα degrader optimization structure-activity relationship

PROTAG-6c Demonstrates Absolute Isoform Selectivity: No Degradation of ERRβ or ERRγ at Concentrations Up to 10 μM

Selectivity across the ERR isoform family (ERRα, ERRβ, ERRγ) was assessed by Western blot in MDA-MB-231 cells [1]. PROTAG-6c dose-dependently induced ERRα degradation with an efficacious concentration as low as 3.0 nM at 4 h, yet showed no observable degradation of ERRβ or ERRγ homologues even at concentrations up to 10.0 μM [1]. This represents a >3,000-fold selectivity window between the lowest effective concentration for ERRα degradation (3.0 nM) and the highest concentration tested without effect on ERRβ/ERRγ (10,000 nM) [1]. The isoform selectivity was corroborated by specific binding of PROTAG-6c to ERRα protein in TR-FRET assays [1].

ERR isoform selectivity nuclear receptor degradation off-target profiling

PROTAG-6c Uncouples Target Binding Affinity from Degradation Efficiency—A Critical Differentiator from Affinity-Optimized but Degradation-Weak Analogs

Across the 6a–6j series, PROTAG-6c exhibits a notable uncoupling between target-binding affinity and degradation potency [1]. PROTAG-6c binds ERRα with a TR-FRET IC50 of 12.67 ± 2.89 nM, which represents an approximately 2-fold weaker affinity compared to the 5-carbon linker analog 6d (IC50 = 5.67 ± 1.53 nM) and a >2-fold weaker affinity compared to 6c-Epi (IC50 = 5.33 ± 1.15 nM) [1]. Despite this weaker binding, PROTAG-6c achieves substantially stronger degradation: D30 nM = 83% vs. 58% for 6d, and D30 nM = 83% vs. 6% for 6c-Epi [1]. This demonstrates that target-binding IC50 is a poor predictor of degradation efficacy, and that PROTAG-6c's 4-carbon linker geometry favors formation of a productive VHL–ERRα ternary complex that is not achieved by analogs with stronger binary binding [1].

PROTAC ternary complex binding vs. degradation uncoupling PROTAC hook effect

PROTAG-6c Engages Downstream ERRα Transcriptional Targets: Functional Validation Beyond Protein Knockdown

Beyond demonstrating ERRα protein degradation, the Peng et al. study confirmed that PROTAG-6c treatment produces functional downstream consequences on the ERRα transcriptional program [1]. In MDA-MB-231 triple-negative breast cancer cells, PROTAG-6c potently decreased protein levels of three well-characterized ERRα downstream target genes—ATP5B (mitochondrial ATP synthase subunit), medium-chain acyl-CoA dehydrogenase (MCAD), and pyruvate dehydrogenase kinase 4 (PDK4)—after 24 h of treatment [1]. This functional engagement distinguishes PROTAG-6c from occupancy-based ERRα inverse agonists that may block some but not all transcriptional outputs, and from degraders that achieve protein knockdown without translating to downstream pathway suppression [1]. The proteasome-dependence of degradation was confirmed by rescue experiments with the proteasome inhibitor Epoxomicin [1].

ERRα downstream targets ATP5B MCAD PDK4 breast cancer metabolism

Stereochemical Control of VHL Engagement: PROTAG-6c vs. 6c-Epi Confirms Degradation Is VHL-Dependent, Not an Off-Target Artifact

The epimeric analog 6c-Epi was synthesized as a stereochemical control, bearing a reversed (S)-stereochemistry at the proline 4-position of the VHL ligand that abolishes binding to VHL E3 ligase while retaining ERRα target engagement [1]. 6c-Epi binds ERRα with an IC50 of 5.33 ± 1.15 nM (stronger than PROTAG-6c's 12.67 nM) but achieves only 6% degradation at 30 nM, compared to PROTAG-6c's 83% [1]. This near-complete loss of degradation function (77 percentage-point difference) despite enhanced target binding confirms that PROTAG-6c-induced ERRα degradation is strictly VHL-dependent and not attributable to off-target cytotoxicity, nonspecific proteasomal effects, or target-binding-induced protein destabilization [1]. Additionally, PROTACs recruiting alternative E3 ligases (MDM2, cIAP1, CRBN) were synthesized using the same ERRα warhead; none exhibited degradation potency superior to PROTAG-6c [1].

VHL E3 ligase PROTAC stereochemistry negative control compound ternary complex

PROTAG-6c: Highest-Confidence Research Application Scenarios Based on Quantitative Evidence


ERRα Functional Knockdown in Triple-Negative Breast Cancer (TNBC) Models

PROTAG-6c is ideally suited for ERRα loss-of-function studies in MDA-MB-231 and related triple-negative breast cancer cell lines, where it achieves >80% ERRα degradation at 30 nM and near-complete (96%) degradation at 100 nM within 4 h [1]. Its demonstrated suppression of downstream metabolic targets ATP5B, MCAD, and PDK4 confirms that the degradation event translates into functional attenuation of the ERRα-driven transcriptional program implicated in TNBC proliferation, migration, and drug resistance [1]. Researchers investigating ERRα's role in breast cancer metabolic reprogramming should select PROTAG-6c over occupancy-based inverse agonists or weaker degraders such as C29_PROTAC (Compound 3).

Isoform-Selective ERRα Biology Probing (ERRα vs. ERRβ/ERRγ Discrimination)

For experiments requiring clean discrimination between ERRα-mediated effects and those potentially mediated by ERRβ or ERRγ, PROTAG-6c provides an unmatched selectivity window: it induces ERRα degradation at concentrations as low as 3.0 nM while showing no degradation of ERRβ or ERRγ at concentrations up to 10,000 nM (10 μM) [1]. This >3,000-fold selectivity margin makes PROTAG-6c the tool compound of choice for studies where ERRβ- or ERRγ-dependent confounding effects must be excluded, such as developmental biology investigations or metabolic studies where multiple ERR isoforms may be co-expressed.

PROTAC Linker SAR and Ternary Complex Optimization Reference Standard

The comprehensive 6a–6j linker SAR dataset positions PROTAG-6c as a benchmark reference compound for medicinal chemistry teams optimizing PROTAC linkers [1]. Its 4-carbon alkyl linker achieves the optimal balance between binding affinity and degradation efficiency within this chemotype, and its well-characterized binding-degradation uncoupling profile (IC50 12.67 nM; D100 nM 96%) provides a valuable comparator for evaluating new ERRα PROTAC candidates [1]. The availability of the stereochemical negative control 6c-Epi and the full series of linker analogs enables rigorous experimental design for PROTAC mechanism-of-action studies.

ERRα-Dependent Metabolic Gene Program Interrogation in Cancer and Metabolic Disease Models

PROTAG-6c's validated downstream target engagement—specifically the reduction of ATP5B, MCAD, and PDK4 protein levels in MDA-MB-231 cells after 24 h treatment—supports its use in studies investigating ERRα's role in mitochondrial oxidative phosphorylation, fatty acid oxidation, and metabolic adaptation [1]. The confirmed proteasome-dependence of degradation (reversed by Epoxomicin pre-treatment) provides experimental tractability for dissecting degradation-dependent vs. degradation-independent effects of ERRα modulation [1]. This application extends to type II diabetes and metabolic disorder research, where ERRα is a validated but complex therapeutic target.

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